2,4-Diamino-6-chloromethylpteridine

Vue d'ensemble

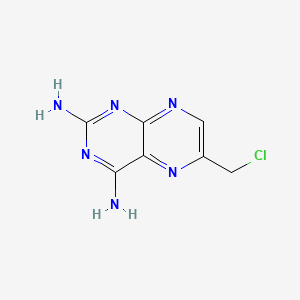

Description

2,4-Diamino-6-chloromethylpteridine is a heterocyclic compound with the molecular formula C7H7ClN6 It is a derivative of pteridine, a bicyclic compound consisting of a pyrimidine ring fused to a pyrazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-chloromethylpteridine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. One common method includes the reaction of guanidine hydrochloride with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride in the presence of a catalyst such as diisopropylethylamine .

Industrial Production Methods

For industrial-scale production, the process is optimized to improve yield and purity while reducing costs. The use of alcohols to quench the reaction and the addition of dispersants with lower polarity can enhance the recovery rate and simplify the separation of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diamino-6-chloromethylpteridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Condensation Reactions: It can form condensation products with aldehydes or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride in dry solvents such as dimethyl sulfoxide or tetrahydrofuran are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pteridines, while oxidation can produce pteridine oxides.

Applications De Recherche Scientifique

Medicinal Chemistry

Precursor for Anticancer Agents

2,4-Diamino-6-chloromethylpteridine is primarily recognized as a precursor in the synthesis of various pharmacologically active compounds. Notably, it plays a crucial role in the production of methotrexate, an established antineoplastic agent used in cancer chemotherapy for treating acute leukemia and other malignancies. The synthesis involves alkylating diethyl N-[4-(methylamino)benzoyl]glutamate with this compound hydrochloride, leading to high-purity methotrexate with minimal by-products .

Inhibition of Dihydrofolate Reductase

The compound's mechanism of action includes the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cell division. This inhibition is significant in developing anti-cancer and anti-microbial therapies, as it disrupts nucleotide production, leading to reduced cell proliferation .

Biological Studies

Cytotoxic Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies show that derivatives of this compound can significantly inhibit cell proliferation in human breast cancer cells and reduce tumor size in xenograft models.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine models. This dual action makes it a candidate for further exploration in treating inflammatory diseases.

Materials Science

The derivatives of this compound are being investigated for their potential use in organic electronics and advanced materials. The unique substitution pattern of this compound allows for various chemical transformations that can lead to innovative materials with specific electronic properties.

Case Study 1: Methotrexate Synthesis

A study focused on the synthesis of methotrexate using this compound highlighted the efficiency of this method. The resulting high-purity methotrexate was achieved through a streamlined process involving few purification steps and high yields . This case underscores the compound's importance in pharmaceutical manufacturing.

Case Study 2: Cytotoxic Evaluation

In a preclinical evaluation involving breast cancer models, treatment with derivatives of this compound resulted in a significant reduction in tumor size compared to control groups. This study not only confirmed its cytotoxic potential but also emphasized its role as a promising candidate for further drug development.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Precursor for methotrexate synthesis; inhibits DHFR. |

| Cytotoxic Activity | Significant inhibition observed in human breast cancer cells; effective in xenograft models. |

| Anti-inflammatory Effects | Reduces levels of TNF-alpha and IL-6 in murine models. |

| Materials Science | Investigated for use in organic electronics due to unique chemical properties. |

Mécanisme D'action

The mechanism of action of 2,4-Diamino-6-chloromethylpteridine involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division. This inhibition disrupts the production of nucleotides, leading to the suppression of cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diamino-6-chloropyrimidine: A structurally similar compound used in the synthesis of Minoxidil, a medication for hair growth.

2,4-Diamino-6-hydroxypyrimidine: An intermediate in the synthesis of 2,4-Diamino-6-chloromethylpteridine.

Pyrimethamine: An anti-parasitic drug that also inhibits dihydrofolate reductase.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Activité Biologique

2,4-Diamino-6-chloromethylpteridine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its chloromethyl group and two amino groups, which contribute to its reactivity and interaction with biological systems. The following sections will explore the chemical properties, biological mechanisms, and research findings related to this compound.

The molecular formula of this compound is , with a molecular weight of approximately 202.62 g/mol. Its structure includes a pteridine ring with amino groups at the 2 and 4 positions and a chloromethyl group at the 6 position. This configuration enhances its solubility in water and makes it suitable for various laboratory applications.

This compound exhibits biological activity primarily through its interaction with key enzymes involved in nucleotide synthesis:

- Inhibition of Dihydrofolate Reductase (DHFR) : The compound acts as an inhibitor of DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA and RNA synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells.

- Impact on Thymidylate Synthase : It also inhibits thymidylate synthase, further disrupting nucleotide production essential for DNA replication.

Biological Activities

Research has indicated several biological activities associated with this compound:

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antitumor | Inhibition of DHFR and thymidylate synthase | |

| Antimicrobial | Potential efficacy against bacterial pathogens | |

| Antioxidant | Free radical scavenging activity |

Case Study: Antitumor Effects

A study published in Journal of Medicinal Chemistry explored the effects of various pteridine derivatives on cancer cell lines. The results indicated that this compound effectively inhibited cell growth in murine leukemia models, demonstrating significant promise as a chemotherapeutic agent.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to DHFR. These studies suggest that the compound binds effectively to the active site of the enzyme, supporting its role as a competitive inhibitor .

Propriétés

IUPAC Name |

6-(chloromethyl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJBYRAXZVHUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82778-08-3 (hydrochloride) | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90206130 | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57521-63-8 | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.